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Compound of Interest

Compound Name: CBPD-268

Cat. No.: B12365627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The CBP/p300 pathway, a critical regulator of gene expression, has emerged as a promising

target in oncology. This guide provides an objective comparison of CBPD-268, a novel

PROTAC degrader, against other inhibitors and degraders of the CREB-binding protein (CBP)

and p300 pathway. The following sections present quantitative data, detailed experimental

protocols, and visual diagrams to facilitate a comprehensive understanding of their relative

performance.

Data Presentation: Quantitative Comparison of
CBP/p300 Inhibitors and Degraders
The following table summarizes the in vitro potency of CBPD-268 and other selected

CBP/p300-targeted compounds in various cancer cell lines.
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Compound Type Target(s) Assay Cell Line
IC50 / DC50
(nM)

CBPD-268
PROTAC

Degrader
CBP/p300

Degradation

(DC50)
22Rv1 ≤ 0.03

Cell Growth

(IC50)
22Rv1 3.7

Cell Growth

(IC50)
LNCaP 10.3

Cell Growth

(IC50)
VCaP 4.6

GNE-049
Bromodomai

n Inhibitor
CBP/p300

TR-FRET

(IC50)
-

1.1 (CBP),

2.3 (p300)[1]

[2][3]

BRET (IC50) - 12

MYC

Expression

(EC50)

MV-4-11 14[1][2]

CCS1477
Bromodomai

n Inhibitor
p300/CBP

Binding

Affinity (Kd)
-

1.3 (p300),

1.7 (CBP)[3]

[4]

Cell

Proliferation

(IC50)

22Rv1 96[4][5]

Cell

Proliferation

(IC50)

VCaP 49[4][5]

A-485 HAT Inhibitor p300/CBP
HAT Activity

(IC50)
-

9.8 (p300),

2.6 (CBP)[6]

[7]

H3K27Ac

(EC50)
PC-3 73
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dCBP-1
PROTAC

Degrader
p300/CBP Degradation MM1S

Near-

complete at

10-1000

nM[8][9]

JQAD1
PROTAC

Degrader
EP300

Degradation

(DC50)

Neuroblasto

ma cells
≤ 31.6[10]

Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison table.

Cell Lines and Culture
Prostate cancer cell lines (22Rv1, LNCaP, VCaP), multiple myeloma (MM1S), and

neuroblastoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified

incubator at 37°C with 5% CO2.

In Vitro Degradation Assay (DC50 Determination)
Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight.

The following day, cells were treated with a serial dilution of the PROTAC degrader (e.g.,

CBPD-268, dCBP-1, JQAD1) for a specified duration (typically 4-24 hours).

Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed using

RIPA buffer supplemented with protease and phosphatase inhibitors.

Western Blotting: Protein concentration was determined using a BCA assay. Equal amounts

of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes

were blocked and then incubated with primary antibodies against CBP, p300, and a loading

control (e.g., GAPDH, β-actin). After washing, membranes were incubated with HRP-

conjugated secondary antibodies. Protein bands were visualized using an enhanced

chemiluminescence (ECL) detection system.

Quantification: Densitometry analysis was performed on the western blot bands to quantify

the relative protein levels. The DC50 value, the concentration at which 50% of the target
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protein is degraded, was calculated using non-linear regression analysis.

Cell Viability Assay (IC50 Determination)
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well

and allowed to attach overnight.

Compound Treatment: Cells were treated with a range of concentrations of the inhibitor or

degrader for 72-120 hours.

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell

Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was

measured using a plate reader.

Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, was

determined by plotting the percentage of viable cells against the log concentration of the

compound and fitting the data to a sigmoidal dose-response curve.

TR-FRET and BRET Assays (Biochemical and Cellular
Target Engagement)

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: This

biochemical assay measures the binding of an inhibitor to the bromodomain of CBP or p300.

The assay typically involves a terbium-labeled anti-tag antibody, a tagged bromodomain

protein, and a biotinylated histone peptide ligand. The binding of the inhibitor displaces the

histone peptide, leading to a decrease in the FRET signal.

BRET (Bioluminescence Resonance Energy Transfer) Assay: This cell-based assay

measures target engagement in living cells. Cells are transfected with constructs expressing

a NanoLuc luciferase-tagged CBP or p300 and a fluorescently labeled binding partner. The

addition of an inhibitor that binds to the target protein disrupts this interaction, leading to a

change in the BRET signal.

Mandatory Visualizations
CBP/p300 Signaling Pathway and Points of Inhibition
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CBP/p300 pathway and inhibitor action.
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Experimental Workflow for In Vitro PROTAC Efficacy
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PROTAC in vitro efficacy workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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